REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:12][CH2:11][O:10][C:9]1([CH3:14])[CH3:13])(C)(C)C.[ClH:16]>CO>[ClH:16].[CH3:13][C:9]1([CH3:14])[CH:8]([NH2:7])[CH2:12][CH2:11][O:10]1 |f:3.4|
|
Name
|
|
Quantity
|
266 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1C(OCC1)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1(OCCC1N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 193 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |